6-Azaspiro[3.5]nonane hydrochloride
Overview
Description
6-Azaspiro[3.5]nonane hydrochloride is a synthetic compound with the CAS Number: 1198285-07-2 . It has a molecular weight of 161.67 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15N.ClH/c1-3-8(4-1)5-2-6-9-7-8;/h9H,1-7H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The physical form of this compound is solid . It is stored at room temperature . Unfortunately, the search results do not provide information on the density, boiling point, melting point, or flash point of this compound .Scientific Research Applications
Azepane-Based Compounds in Drug Discovery
Azepane-based motifs have been identified for their diverse pharmacological properties, contributing significantly to drug discovery. The structural diversity inherent in azepane derivatives makes them valuable for the development of new therapeutic agents. Over 20 FDA-approved drugs containing azepane-based structures are in use for treating various diseases, demonstrating the pharmaceutical importance of this class of compounds. Recent developments in azepane-based compounds cover a wide range of therapeutic applications, including:
- Anti-Cancer Agents: Targeting various forms of cancer through specific molecular mechanisms.
- Anti-Tubercular Agents: Offering new avenues for tuberculosis treatment.
- Anti-Alzheimer's Disease: Contributing to the management of Alzheimer's through neuroprotective effects.
- Antimicrobial Agents: Addressing bacterial, viral, and fungal infections.
- Histamine H3 Receptor Inhibitors and α-Glucosidase Inhibitors: Useful in treating allergies, diabetes, and other metabolic disorders.
- Anticonvulsant Drugs: Providing options for epilepsy management and other seizure-related conditions.
- Miscellaneous Applications: Including pain management, anti-inflammatory effects, and more.
The research emphasizes the development of less toxic, cost-effective, and highly active azepane-containing analogs, highlighting the ongoing interest in optimizing these compounds for medical use. Structure-activity relationship (SAR) and molecular docking studies are crucial for identifying bioactive compounds and guiding the future discovery of effective drug candidates (Gao-Feng Zha et al., 2019).
Safety and Hazards
The safety information for 6-Azaspiro[3.5]nonane hydrochloride indicates that it has some hazards associated with it. The compound has the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do so .
Properties
IUPAC Name |
6-azaspiro[3.5]nonane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-3-8(4-1)5-2-6-9-7-8;/h9H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELLPRWHLZJJIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678058 | |
Record name | 6-Azaspiro[3.5]nonane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198285-07-2, 71873-27-3 | |
Record name | 6-Azaspiro[3.5]nonane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Aza-spiro[3.5]nonane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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